

# 1-Bromo-4-tert-butylbenzene CAS number 3972-65-4 details

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## Compound of Interest

Compound Name: 1-Bromo-4-tert-butylbenzene

Cat. No.: B1210543

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## Technical Guide: 1-Bromo-4-tert-butylbenzene

CAS Number: 3972-65-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromo-4-tert-butylbenzene**, a key intermediate in organic synthesis. It includes detailed information on its chemical and physical properties, safety data, spectroscopic analysis, and common experimental protocols.

## Chemical and Physical Properties

**1-Bromo-4-tert-butylbenzene** is a clear, colorless to slightly yellow liquid at room temperature. It is characterized by the presence of a bromine atom and a tert-butyl group attached to a benzene ring.

Table 1: Physical and Chemical Properties of **1-Bromo-4-tert-butylbenzene**

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>13</sub> Br	
Molecular Weight	213.11 g/mol	
Appearance	Clear colorless to slightly yellow liquid	
Melting Point	13-16 °C	[1]
Boiling Point	80-81 °C at 2 mmHg	[1]
Density	1.229 g/mL at 25 °C	
Refractive Index (n <sub>20/D</sub> )	1.533	
Flash Point	97 °C (206.6 °F)	
Solubility	Insoluble in water.	[2]

## Safety and Handling

**1-Bromo-4-tert-butylbenzene** is classified as a hazardous substance. Proper safety precautions should be taken when handling this chemical.

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement	Reference
Pictogram	GHS07	Exclamation Mark	
Signal Word	Warning		
Hazard Statements	H315	Causes skin irritation.	
H319	Causes serious eye irritation.		
Precautionary Statements	P302 + P352	IF ON SKIN: Wash with plenty of soap and water.	
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.		
Storage Class	10	Combustible liquids	

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and appropriate laboratory attire.

## Experimental Protocols

### Synthesis: Electrophilic Bromination of tert-Butylbenzene

A common method for the synthesis of **1-bromo-4-tert-butylbenzene** is the electrophilic bromination of tert-butylbenzene, often using bromine in the presence of a Lewis acid catalyst like iron powder.

Materials:

- tert-Butylbenzene

- Bromine
- Iron powder
- Carbon tetrachloride (or a suitable alternative solvent)
- 10% Sodium hydroxide (NaOH) solution
- Water
- Magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- In a reaction vessel cooled to  $0^\circ\text{C}$ , add tert-butylbenzene and carbon tetrachloride.
- To this solution, add iron powder, followed by the slow, dropwise addition of bromine. Maintain the temperature at  $0^\circ\text{C}$  throughout the addition.
- Stir the reaction mixture at  $0^\circ\text{C}$  for a minimum of 4 hours.<sup>[3]</sup>
- After the reaction is complete, pour the mixture into cold water.
- Separate the organic layer. Wash it with a 10% NaOH solution to remove any unreacted bromine, followed by washing with water until the organic layer is neutral.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the solution in vacuo to obtain the crude product.<sup>[3]</sup>

## Purification: Vacuum Distillation

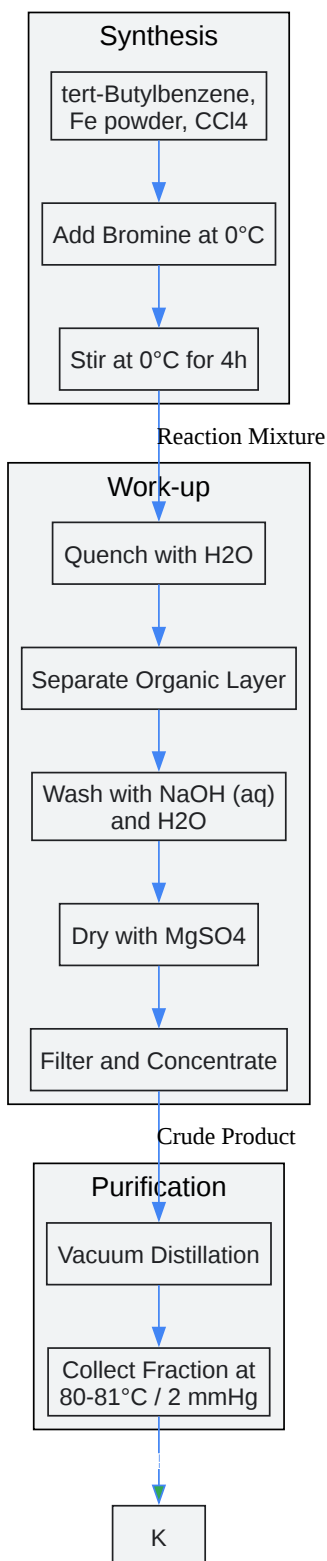
The crude **1-bromo-4-tert-butylbenzene** can be purified by vacuum distillation.

Procedure:

- Set up a vacuum distillation apparatus.

- Heat the crude product under reduced pressure.
- Collect the fraction that boils at approximately 80-81 °C at 2 mmHg.

## Synthesis and Purification Workflow



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Caption: Synthesis and purification workflow for **1-Bromo-4-tert-butylbenzene**.

## Spectroscopic Data

Table 3: Spectroscopic Data for **1-Bromo-4-tert-butylbenzene**

Technique	Data	Reference
<sup>1</sup> H NMR	Chemical Shift (δ) in ppm:- Aromatic Protons: ~7.2-7.4 (multiplet)- tert-Butyl Protons: ~1.3 (singlet)	[4]
<sup>13</sup> C NMR	Chemical Shift (δ) in ppm:- Aromatic C-Br: ~120-122- Other Aromatic C: ~125-132- Quaternary tert-Butyl C: ~34- 35- Methyl C (tert-Butyl): ~31	[5][6]
FTIR	Key Peaks (cm <sup>-1</sup> ):- C-H stretching (aromatic): ~3000- 3100- C-H stretching (aliphatic): ~2800-3000- C=C stretching (aromatic): ~1400- 1600- C-Br stretching: ~500- 600	[5][7]
Mass Spectrometry (EI)	m/z Values:- Molecular Ion [M] <sup>+</sup> : 212/214 (due to Br isotopes)- Base Peak [M- CH <sub>3</sub> ] <sup>+</sup> : 197/199	[5][8]

## Chemical Reactivity and Applications

**1-Bromo-4-tert-butylbenzene** is a versatile reagent in organic synthesis, primarily utilized in the formation of carbon-carbon and carbon-heteroatom bonds.

## Grignard Reagent Formation

It readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, 4-tert-butylphenylmagnesium bromide. This is a powerful nucleophile used to create new carbon-carbon bonds.

Experimental Protocol for Grignard Reagent Formation:

- Ensure all glassware is rigorously dried.
- Place magnesium turnings in a round-bottom flask equipped with a condenser and a drying tube.
- Add anhydrous diethyl ether to the flask.
- Prepare a solution of **1-bromo-4-tert-butylbenzene** in anhydrous diethyl ether.
- Add a small portion of the bromide solution to the magnesium suspension. The reaction may need to be initiated by gentle warming or the addition of an iodine crystal.
- Once the reaction begins (indicated by turbidity and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a steady reaction.
- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting Grignard reagent is typically used immediately in the next synthetic step.<sup>[9][10][11]</sup>

## Suzuki Coupling Reactions

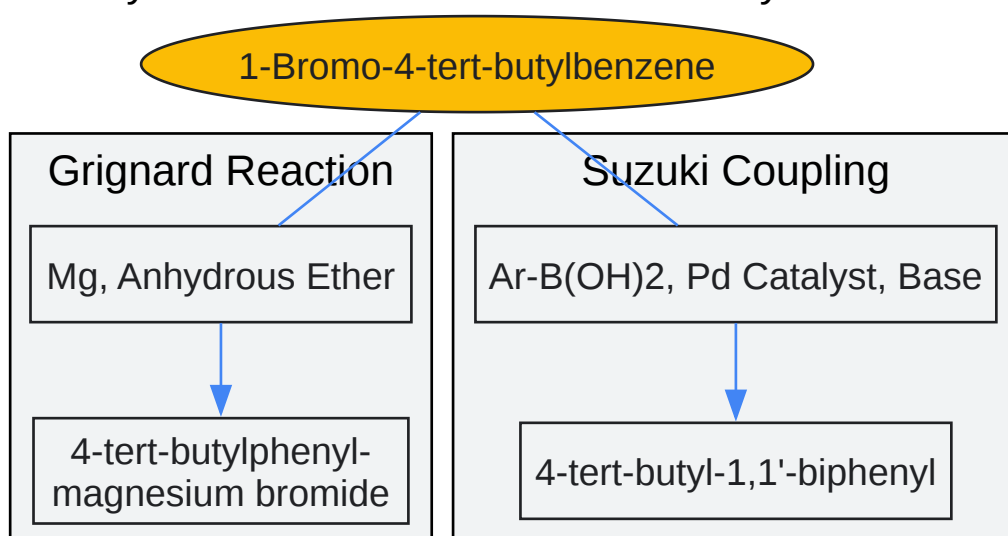
**1-Bromo-4-tert-butylbenzene** is an excellent substrate for palladium-catalyzed Suzuki coupling reactions with various boronic acids to form biaryl compounds.

General Protocol for Suzuki Coupling:

- To a reaction flask, add **1-bromo-4-tert-butylbenzene**, a boronic acid (1.1-1.5 equivalents), a base (e.g.,  $K_2CO_3$ ,  $Cs_2CO_3$ , 2-3 equivalents), and a solvent system (e.g., toluene/ethanol/water or dioxane/water).<sup>[12][13][14]</sup>

- Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 10-15 minutes.
- Add a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{Pd}(\text{dppf})\text{Cl}_2$ , 1-5 mol%).<sup>[13][14]</sup>
- Heat the reaction mixture, typically between 80-110°C, and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).
- After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.<sup>[12][14]</sup>

### Key Reactions of 1-Bromo-4-tert-butylbenzene



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)